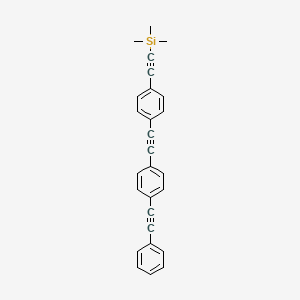

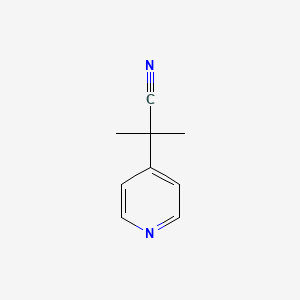

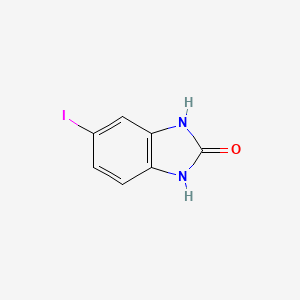

![molecular formula C12H9ClN2O2 B1315404 2-[(4-Chlorophenyl)amino]isonicotinic acid CAS No. 85827-90-3](/img/structure/B1315404.png)

2-[(4-Chlorophenyl)amino]isonicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(4-Chlorophenyl)amino]isonicotinic acid is a derivative of isonicotinic acid . Isonicotinic acid is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-position respectively compared to the 4-position for isonicotinic acid . This compound is a useful research chemical and an important derivative for isoniazid derivative synthesis .

Synthesis Analysis

The synthesis of 2-[(4-Chlorophenyl)amino]isonicotinic acid and its derivatives can be achieved through various methods. One such method involves the use of the corresponding 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride . The reaction likely proceeds through an in situ decarboxylation process and is reminiscent of the Guareschi-Thorpe Condensation .

Molecular Structure Analysis

The molecular structure of 2-[(4-Chlorophenyl)amino]isonicotinic acid is represented by the formula C12H9ClN2O2 . It is a derivative of isonicotinic acid, which is a monocarboxylic derivative of pyridine .

Applications De Recherche Scientifique

Chemotherapeutic Applications

- Antitubercular Action : Early studies on derivatives of isonicotinic acid, including 2-[(4-Chlorophenyl)amino]isonicotinic acid, focused on their potential as antitubercular agents. The compounds synthesized showed significant action against tuberculosis (Isler et al., 1955), (Winterstein et al., 1956).

- Identification of Carbonyl Compounds : Isonicotinic acid hydrazide, a related compound, has been used effectively in identifying aldehydes and ketones, indicating its potential in analytical chemistry applications (Sah & Peoples, 1954).

Environmental and Material Science

- Molybdenum(VI) Removal : Isonicotinic acid, a functionally similar compound, was utilized to prepare Mo(VI) oxy ion-imprinted particles for selective molybdenum(VI) removal from water, demonstrating its utility in environmental cleanup applications (Ren et al., 2013).

Synthesis and Catalysis

- Organocatalysis : Isonicotinic acid has been employed as a catalyst in the synthesis of pyranopyrazoles, showcasing its role in facilitating chemical reactions (Zolfigol et al., 2013).

Biological Applications

- Bioluminescence Probes : Complexes containing isonicotinic acid have been synthesized for use as bioluminescent probes in biological studies, indicating its potential in bioimaging and diagnostics (Guo et al., 1997).

Molecular Structure and Properties

- Crystal Structure Analysis : Studies on organic acid-base adducts involving compounds like 2-amino-4-chlorophenol help in understanding hydrogen bonding and molecular interactions, which are crucial in the study of molecular structures (Jin & Wang, 2013).

Neurotropic and Cardiotropic Properties

- Potential in Neurology and Cardiology : Derivatives of isonicotinic acid have been studied for their neurotropic and cardiotropic effects, although more research is needed in this area (Samvelian et al., 1992).

Antioxidant Activity

- Role in Free Radical Scavenging : The antioxidant properties of compounds related to isonicotinic acid, such as oxadiazoles, have been investigated, indicating its potential in combating oxidative stress (Maheshwari et al., 2011).

Antibacterial Activity

- Tuberculostatic Drugs : Quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type have been studied, offering insights into the mode of action and design of new antibacterial drugs (Seydel et al., 1976).

Propriétés

IUPAC Name |

2-(4-chloroanilino)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c13-9-1-3-10(4-2-9)15-11-7-8(12(16)17)5-6-14-11/h1-7H,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZYBZIVMGFDNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=CC(=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517622 |

Source

|

| Record name | 2-(4-Chloroanilino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorophenyl)amino]isonicotinic acid | |

CAS RN |

85827-90-3 |

Source

|

| Record name | 2-(4-Chloroanilino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

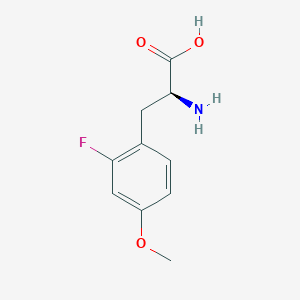

![2,3,3-Trimethyl-3H-benzo[g]indole](/img/structure/B1315328.png)

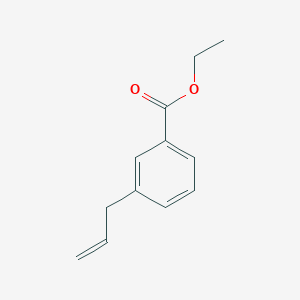

![Pyrazolo[1,5-A]pyridine-3-carbohydrazide](/img/structure/B1315329.png)

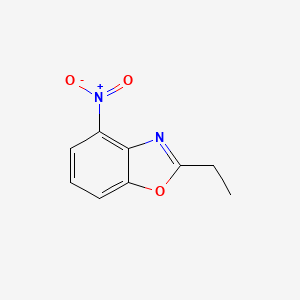

![Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1315330.png)

![Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1315333.png)

![2-Chloro-5-iodo-1H-benzo[d]imidazole](/img/structure/B1315344.png)